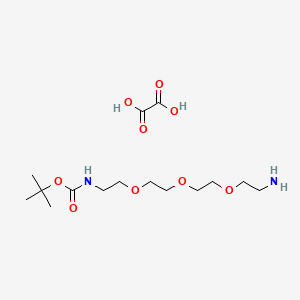
Zinc stearate W. S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc stearate is a zinc soap that is widely used industrially. It is a white, soft powder that repels water and is derived from stearic acid, a fatty acid found in various animal and vegetable fats. The compound is known for its lubricating properties, water repellency, and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc stearate can be synthesized by reacting stearic acid with zinc oxide. The reaction typically involves heating stearic acid to a temperature range of 120-150°C and then adding zinc oxide. The reaction is carried out at a temperature of 160-180°C and a pressure of 0.18-0.24 Mpa for 40-50 minutes .
Industrial Production Methods: In industrial settings, zinc stearate is produced by heating stearic acid and zinc oxide in a reaction kettle. The mixture is stirred and heated to 125°C, and the reaction is maintained for 35-40 minutes. After the reaction, the product is cooled, tabletted, crushed, and packaged .
Chemical Reactions Analysis
Types of Reactions: Zinc stearate undergoes various chemical reactions, including:
Oxidation: Zinc stearate can be oxidized to form zinc oxide and stearic acid.
Reduction: It can be reduced to form zinc metal and stearic acid.
Substitution: Zinc stearate can undergo substitution reactions where the stearate group is replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air can be used as oxidizing agents.
Reducing Agents: Hydrogen or other reducing agents can be used.
Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and stearic acid.
Reduction: Zinc metal and stearic acid.
Substitution: Various substituted zinc compounds.
Scientific Research Applications
Zinc stearate has a wide range of applications in scientific research, including:
Mechanism of Action
Zinc stearate exerts its effects through various mechanisms:
Lubrication: It reduces friction and improves flow properties in materials.
Antimicrobial Activity: Zinc stearate, in combination with plant extracts, exhibits antimicrobial properties against various bacterial strains.
Phase Transfer Catalysis: It acts as a phase transfer catalyst in the saponification of fats, facilitating the reaction between nonpolar and polar phases.
Comparison with Similar Compounds
Calcium Stearate: Similar to zinc stearate but uses calcium instead of zinc. It is also used as a lubricant and release agent.
Magnesium Stearate: Another similar compound that uses magnesium.
Uniqueness of Zinc Stearate: Zinc stearate is unique due to its combination of properties, including excellent lubricating properties, water repellency, and thermal stability. It is also non-toxic and safe for use in various applications, including food-related applications .
Properties
Molecular Formula |
C36H72O4Zn |
|---|---|
Molecular Weight |
634.3 g/mol |
IUPAC Name |
octadecanoic acid;zinc |
InChI |
InChI=1S/2C18H36O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |
InChI Key |
KREXGRSOTUKPLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


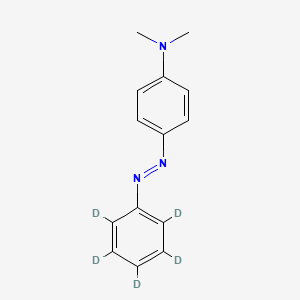
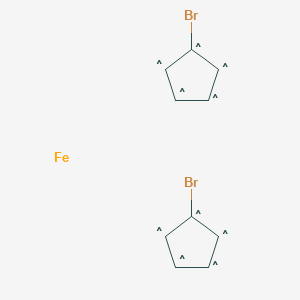
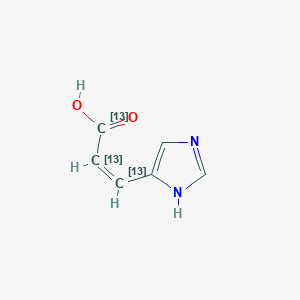
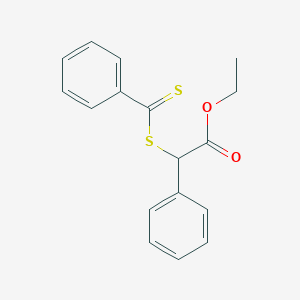
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12056415.png)


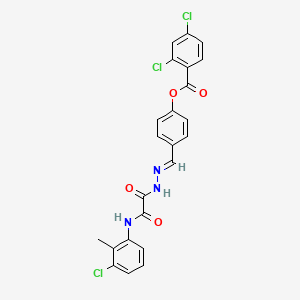
![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)
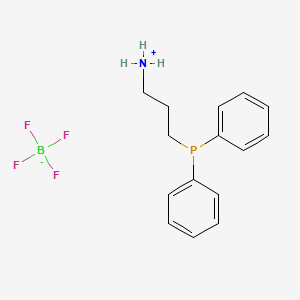

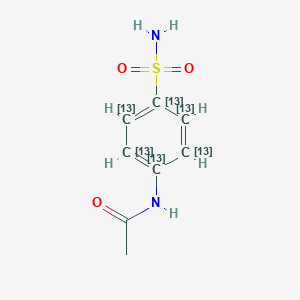
![2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)
